4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Overview
Description
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, methyl, and piperazine groups
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache) and cyclin-dependent kinase 4 (cdk4) . AChE plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter involved in memory and cognition . CDK4 is a key regulator of cell cycle progression .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular function . For instance, AChE inhibitors prevent the breakdown of acetylcholine, enhancing cholinergic neurotransmission . CDK4 inhibitors can halt cell cycle progression, potentially inducing apoptosis in tumor cells .
Biochemical Pathways
Inhibition of ache can affect cholinergic neurotransmission, impacting learning and memory . Inhibition of CDK4 can disrupt cell cycle progression, affecting cell proliferation and survival .
Result of Action
Similar compounds have been found to induce apoptosis in tumor cells and enhance cholinergic neurotransmission , which could potentially improve cognitive function.
Biochemical Analysis
Biochemical Properties
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. Specifically, it interacts with cyclin-dependent kinases (CDKs) and AMP-activated protein kinase (AMPK)-related kinases, leading to the inhibition of their activity . These interactions are crucial as they can influence cell cycle regulation and energy homeostasis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in tumor cells, which is a form of programmed cell death . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of CDKs and AMPK-related kinases, inhibiting their enzymatic activity . This inhibition leads to a cascade of downstream effects, including the disruption of cell cycle progression and induction of apoptosis. Furthermore, it can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of kinase activity and induction of apoptosis in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits kinase activity and induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biochemical activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and degradation . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also affect its accumulation in specific tissues, influencing its therapeutic and toxicological profiles.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its intended targets, such as the nucleus or mitochondria, where it can modulate cellular processes and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with cyclopropylamine and piperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA is commonly used for oxidation reactions.
Nucleophiles: Various nucleophiles, including amines and thiols, can be used for substitution reactions.
Major Products Formed
Sulfoxides: Formed from oxidation reactions.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Another pyrimidine derivative with similar structural features.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine: A compound with a similar piperazine moiety.
Uniqueness
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-cyclopropyl-2-methyl-6-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9-14-11(10-2-3-10)8-12(15-9)16-6-4-13-5-7-16/h8,10,13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORQEDSLNFRANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213591 | |
Record name | Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707735-25-8 | |
Record name | Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707735-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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